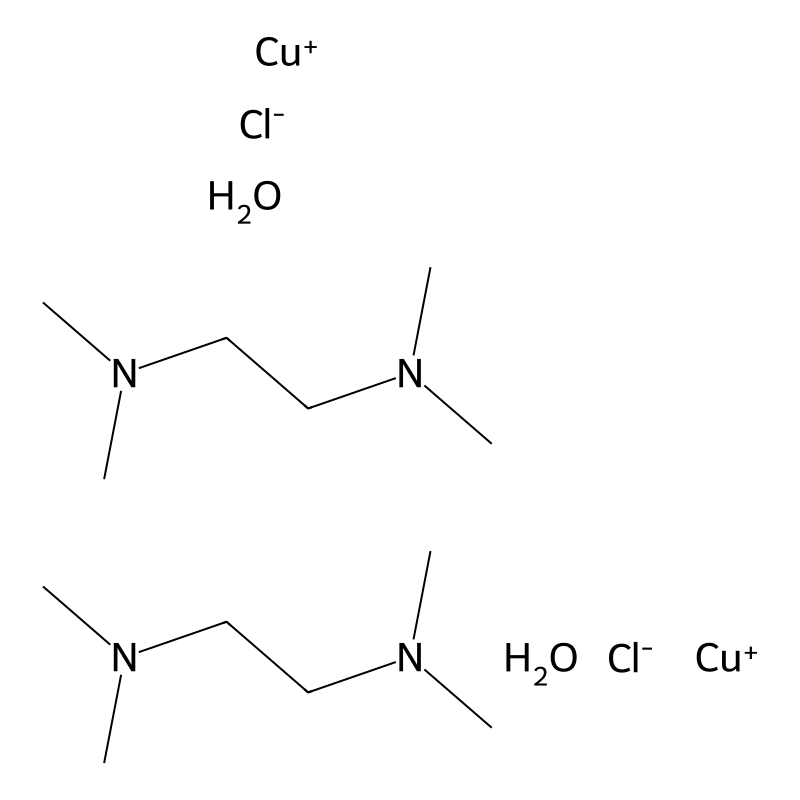Cu-TMEDA catalyst

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Aerobic Oxidative Acylation of Amides with Alcohols to Produce Imides
Scientific Field: Organic Chemistry
Summary of Application: The CuCl/TMEDA/nor-AZADO catalyst system is used for the aerobic oxidative acylation of amides with alcohols to produce imides.
Results or Outcomes: Various types of structurally diverse imides could be synthesized from various combinations of alcohols and amides, and gram-scale acylation was also successful.
Catalyst for Various Reactions
Summary of Application: The Cu-TMEDA catalyst is used for various reactions including asymmetric conjugate addition reactions, 1,3-dipolar cycloaddition of pyrazolidinone-based dipoles to terminal alkynes (precatalyst), oxidative N-arylation of imidazoles, oxidative coupling copolymerization, tandem phosphorous-carbon bond formation-oxyfunctionalization reactions, benzylation and allylation of amides
Methods of Application: The specific methods of application or experimental procedures would depend on the specific reaction being catalyzed. .
Results or Outcomes: The outcomes of these reactions would also depend on the specific reaction being catalyzed. .
The Cu-TMEDA catalyst, formally known as the copper(II) chloride hydroxide complex with N,N,N',N'-tetramethylethylenediamine, is a coordination compound characterized by its unique structure and properties. Its molecular formula is C12H36Cl2Cu2N4O2, and it exists as a dark purple powder. This compound is notable for its role in facilitating various
Cu-TMEDA is employed primarily in asymmetric conjugate addition reactions and 1,3-dipolar cycloaddition processes. These reactions are crucial for the formation of complex organic molecules with specific stereochemical configurations. The catalyst enhances reaction rates and selectivity, making it valuable in synthesizing pharmaceuticals and agrochemicals .
Examples of Reactions- Asymmetric Conjugate Addition: The Cu-TMEDA catalyst promotes the addition of nucleophiles to α,β-unsaturated carbonyl compounds, yielding chiral products.
- Sandmeyer Reaction: It serves as an effective catalyst for the Sandmeyer reaction, which involves the conversion of aryl amines into aryl halides .
While primarily utilized in synthetic chemistry, the biological implications of Cu-TMEDA have been explored. Some studies suggest that copper complexes can exhibit antimicrobial properties, although specific data on Cu-TMEDA's biological activity is limited. The compound's interactions with biological systems warrant further investigation to fully understand its potential therapeutic applications .
The synthesis of Cu-TMEDA typically involves the reaction of copper(II) chloride with N,N,N',N'-tetramethylethylenediamine in a controlled environment. This process can be summarized in the following steps:
- Preparation: Dissolve copper(II) chloride in a suitable solvent (often water or an organic solvent).
- Addition of Ligand: Gradually add N,N,N',N'-tetramethylethylenediamine to the copper solution under stirring.
- Formation of Complex: Allow the mixture to react until a stable complex forms, indicated by a color change.
- Isolation: Filter and purify the resulting compound, typically through recrystallization or precipitation methods .
Cu-TMEDA has diverse applications in organic synthesis and catalysis:
- Pharmaceutical Development: It is used to synthesize active pharmaceutical ingredients through various catalytic processes.
- Agricultural Chemistry: The catalyst aids in producing agrochemicals that require precise stereochemistry for efficacy.
- Material Science: Its catalytic properties are explored in creating novel materials with specific functionalities .
Cu-TMEDA shares similarities with several other copper-based catalysts but stands out due to its specific ligand structure and coordination properties.
| Compound Name | Unique Features |
|---|---|
| Copper(I) Chloride | Simpler coordination environment; less steric hindrance |
| Copper(II) Acetate | More stable but less reactive compared to Cu-TMEDA |
| Copper(II) Phenanthroline | Exhibits different selectivity patterns in reactions |
| Copper(I) N,N,N',N'-Tetramethylethylenediamine | Similar ligand but different oxidation state affects reactivity |
Cu-TMEDA's unique combination of copper ions and N,N,N',N'-tetramethylethylenediamine allows for enhanced catalytic activity and selectivity compared to these similar compounds, making it particularly valuable in asymmetric synthesis applications .








